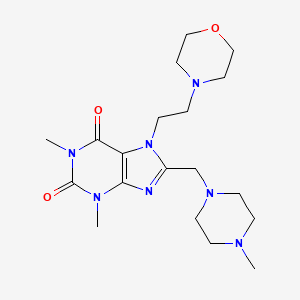

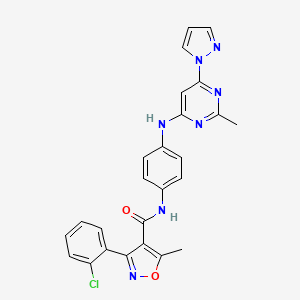

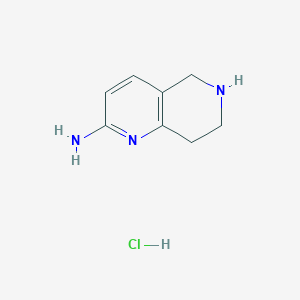

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate" is a complex synthetic molecule. It has garnered interest due to its unique structural properties, which make it applicable in various fields, including medicinal chemistry and industrial processes. This article delves into its synthesis, reactions, applications, and mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesizing "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate" requires a multistep process:

Cyclopropanecarboxamide Formation

Reagents: : Cyclopropanecarboxylic acid, amines

Conditions: : Amidation reactions typically occur under dehydrating conditions using agents like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide).

1,3,4-Thiadiazole Formation

Reagents: : Thiosemicarbazide, carbon disulfide

Conditions: : Conducted under basic conditions (like sodium hydroxide) at elevated temperatures.

Combination Step

Reagents: : The synthesized cyclopropanecarboxamide and thiadiazole compounds.

Conditions: : Condensation reactions, potentially using agents like DCC (Dicyclohexylcarbodiimide).

Pyran Derivative

Reagents: : Pyrone derivatives

Conditions: : Undergoes nucleophilic addition to form the pyran ring structure.

Final Esterification

Reagents: : 3-chlorobenzoic acid

Conditions: : Esterification typically in the presence of acid catalysts like sulfuric acid.

Industrial Production Methods

Scale-Up Considerations: : In industrial settings, the process is scaled up using continuous flow reactors, optimizing reagent usage and minimizing waste.

Purification: : Utilizes column chromatography or recrystallization techniques for high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation

Reagents: : Potassium permanganate, hydrogen peroxide

Conditions: : Mild temperatures and controlled pH environments.

Reduction

Reagents: : Sodium borohydride, lithium aluminum hydride

Conditions: : Often performed under inert atmosphere to prevent unwanted reactions.

Substitution

Reagents: : Halogenating agents like NBS (N-Bromosuccinimide)

Conditions: : Light or heat to initiate the reaction.

Common Reagents and Conditions

Oxidation: : Conditions often include aqueous solutions with controlled pH.

Reduction: : Commonly under anhydrous conditions using solvents like THF (tetrahydrofuran).

Substitution: : Often requires catalytic amounts of substances like copper(II) bromide.

Major Products Formed

Oxidation: : Forms sulfoxides or sulfones.

Reduction: : Generates primary or secondary amines.

Substitution: : Produces halo-derivatives.

Wissenschaftliche Forschungsanwendungen

In Chemistry:

Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.

Material Science: : Used in the development of polymers and advanced materials.

In Biology:

Biological Assays: : Assessed for its bioactivity against various pathogens.

Enzyme Inhibition: : Potential as an inhibitor for certain enzyme classes.

In Medicine:

Drug Development: : Investigated for its potential as an antimicrobial agent.

Diagnostics: : Used in the synthesis of probes for diagnostic imaging.

In Industry:

Agriculture: : Utilized in the formulation of agrochemicals.

Textiles: : Employed as a dye intermediate.

Wirkmechanismus

The compound exerts its effects through specific biochemical interactions:

Molecular Targets: : It interacts with enzyme active sites or receptor proteins, altering their activity.

Pathways: : Modulates signaling pathways such as kinase pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

**6-(((5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

**6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

Uniqueness

Structural Differences: : The presence of the cyclopropanecarboxamido and 3-chlorobenzoate groups confers unique chemical reactivity.

Functional Properties: : Distinct bioactivity profiles compared to its analogs, potentially offering better efficacy in certain applications.

Eigenschaften

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O5S2/c20-12-3-1-2-11(6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFSAUJWUGSWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

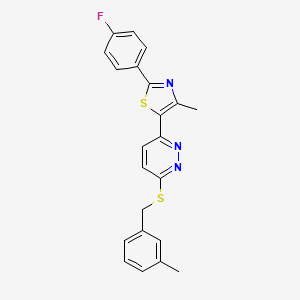

![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)

![5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651383.png)

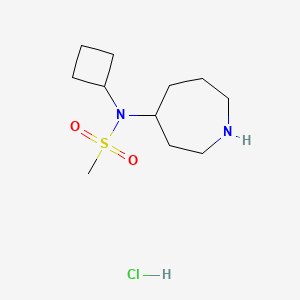

![2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2651390.png)

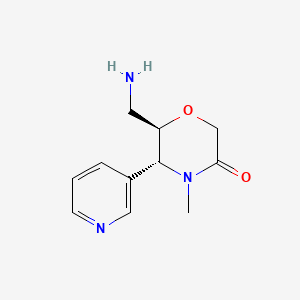

![Rac-methyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2651393.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651396.png)